molecular formula C8H20Cl2N2O B2888441 [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride CAS No. 2287311-65-1

[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride

Cat. No.: B2888441
CAS No.: 2287311-65-1
M. Wt: 231.16
InChI Key: CDYRIVZUHBIWHM-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride is a piperidine-derived compound characterized by a central six-membered piperidine ring substituted with a 2-aminoethyl group and a hydroxymethyl group at the 4-position. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological and biochemical applications. Its molecular formula is C₈H₁₈Cl₂N₂O, with a molecular weight of 245.15 g/mol (calculated from and related analogues). The compound’s stereochemistry and functional groups render it a versatile intermediate in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

[4-(2-aminoethyl)piperidin-4-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-4-1-8(7-11)2-5-10-6-3-8;;/h10-11H,1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYRIVZUHBIWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCN)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacological properties of piperidine-based drugs .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. It is also utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between [4-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride and similar piperidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Reported Applications
[4-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride C₈H₁₈Cl₂N₂O 245.15 -NH₂CH₂CH₂, -CH₂OH at C4 High (dihydrochloride) CNS drug intermediates
{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride C₈H₁₅F₃N₂O·2HCl 284.13 -NHCH₂CF₃, -CH₂OH at C4 Moderate Not reported; exploratory synthesis
4-(2-Aminoethyl)piperidine dihydrochloride (CAS 90000-31-0) C₇H₁₈Cl₂N₂ 201.14 -NH₂CH₂CH₂ at C4 High Chemical intermediates
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol C₂₀H₂₁F₂NO 337.39 -Benzyl-F, -CH₂OH at C4 Low Antimalarial (IC₅₀: 1.03–2.52 μg/mL)
2-(Piperidin-4-yl)aniline dihydrochloride C₁₁H₁₈Cl₂N₂ 249.18 -NH₂C₆H₄ at C2 Moderate Kinase inhibition studies

Pharmacological and Biochemical Profiles

Target Compound
  • Mechanistic Insights: The aminoethyl and hydroxymethyl groups may enhance binding to amine receptors (e.g., TAAR1 or sigma receptors) due to hydrogen-bonding and cationic interactions .
Antimalarial Piperidines
  • Compounds like [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol exhibit 10–20× higher potency against resistant Plasmodium falciparum than the sensitive strain, attributed to fluorophenyl groups enhancing membrane permeability and target affinity .
4-(2-Aminoethyl)piperidine Dihydrochloride
  • Primarily used as a synthetic intermediate.

Biological Activity

[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride, a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is primarily investigated for its interactions with various biological targets, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound acts primarily as an antagonist to the CCR5 receptor , which is crucial in the HIV-1 entry process into host cells. By inhibiting this receptor, this compound prevents the virus from entering and infecting cells, showcasing its potential as an antiviral agent.

Biochemical Pathways

The blockade of CCR5 leads to several downstream effects:

  • Inhibition of HIV-1 Entry : The compound disrupts the viral entry pathway, which is vital for preventing HIV infection.
  • Modulation of Immune Response : By affecting chemokine signaling, it may also influence immune responses related to inflammation and infection.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Antiviral Activity

  • HIV Research : Studies have shown that compounds targeting CCR5 can significantly reduce viral load in infected individuals. The specific activity of this compound has been linked to its structural properties that facilitate binding to the receptor.

Antimicrobial Properties

Recent investigations into piperidine derivatives have indicated that they possess notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro tests demonstrated that various piperidine derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial strains .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa137.43
  • Antifungal Activity : The compound also exhibited antifungal activity against Candida albicans with MIC values ranging from 16.69 µM to 78.23 µM, indicating a broad spectrum of antimicrobial effectiveness .

Case Studies

  • HIV Inhibition Study : A study highlighted the effectiveness of CCR5 antagonists in reducing HIV replication in vitro. The compound was tested alongside other known inhibitors, demonstrating comparable efficacy in blocking viral entry.
  • Antimicrobial Evaluation : A series of tests conducted on piperidine derivatives revealed that modifications at specific positions on the piperidine ring could enhance antibacterial activity. Compounds with electron-donating groups showed increased inhibition against targeted bacterial strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of [4-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride?

  • Methodological Answer : Synthesis typically involves alkylation of a piperidine precursor followed by introduction of the 2-aminoethyl and hydroxymethyl groups. Key steps include:

  • Alkylation : Use of cyclopropylmethylamine or similar reagents under controlled pH and temperature (40–60°C) to minimize side reactions .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce intermediates, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Salt Formation : Final treatment with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt, enhancing stability and solubility .
    • Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with stoichiometric control of reagents and exclusion of moisture .

Q. What analytical methods are recommended to confirm the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the piperidine ring (e.g., δ ~3.5 ppm for CH₂OH and δ ~2.8 ppm for NH₂CH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 257.2 for C₁₀H₂₂Cl₂N₂O) and isotopic patterns .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent deliquescence and oxidation .
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical evaluation .
  • Solubility : Prepare aqueous solutions fresh using deionized water (solubility ~50 mg/mL at 25°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer :

  • Pharmacophore Analysis : Compare with analogues like [4-(cyclopropylmethylamino)piperidin-4-yl]methanol dihydrochloride. The 2-aminoethyl group enhances receptor binding affinity (e.g., σ or NMDA receptors), while bulky substituents (e.g., cyclopropyl) may reduce blood-brain barrier permeability .
  • Enzyme Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method. IC₅₀ values correlate with electron-donating groups at the 4-position .
  • Data Contradiction : Some studies report conflicting IC₅₀ values due to assay conditions (e.g., pH, substrate concentration). Standardize protocols using donepezil as a positive control .

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher temperatures (80°C) may improve cyclization but risk decomposition .
  • By-Product Analysis : Use LC-MS to characterize impurities (e.g., N-oxide or dimerization products). Adjust stoichiometry or add scavengers (e.g., 2,6-lutidine) to suppress side reactions .
  • Case Study : Inconsistent yields in alkylation steps (30–70%) were resolved by switching from THF to DMF, enhancing solubility of the amine precursor .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in neurotransmitter modulation?

  • Methodological Answer :

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells for dopamine uptake assays. Pre-treat cells with 10 μM compound for 24 hours, then measure ³H-dopamine incorporation .
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons to assess NMDA receptor currents. Compare with MK-801 (non-competitive antagonist) to classify mechanism .
  • Data Interpretation : Normalize results to vehicle controls and validate via siRNA knockdown of target receptors to confirm specificity .

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